molecular formula C11H10F3N3OS B2430229 N-allyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 477886-37-6

N-allyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2430229
CAS No.: 477886-37-6
M. Wt: 289.28
InChI Key: ZOYSMKMNDPHVTB-UHFFFAOYSA-N
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Description

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazoles are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

  • Synthesis and Cyclization Reactions : N-allyl-5-amino-1H-pyrazole-4-carboxamides, which are structurally related to the compound , have been studied for their ability to undergo electrophilic cyclization. This process yields various derivatives with potential biological activities (Bondarenko et al., 2015).

  • Inhibition of CARM1 : Derivatives of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, including those with a thiophene fragment, have been synthesized as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), an enzyme implicated in various biological processes (Allan et al., 2009).

  • Antifungal Activities : Certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown moderate antifungal activities, offering potential for agricultural applications (Wu et al., 2012).

  • Diverse Biological Activities : A range of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides have been synthesized, with some compounds displaying toxic effects to C. elegans, indicating their biological activity potential (Donohue et al., 2002).

  • Nematocidal and Fungicidal Potential : Synthesized 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives exhibit nematocidal activity against M. incognita and weak fungicidal activity, suggesting their use in pest control (Zhao et al., 2017).

  • Antimicrobial and Anti-inflammatory Agents : Thieno[2,3-c]pyrazole compounds, including those with carboxamide groups, have demonstrated significant antibacterial and anti-fungal properties. Some also exhibit high anti-inflammatory activity (El-Dean et al., 2015).

  • Insecticidal Activities : Novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and shown to have good insecticidal activities against various pests, highlighting their potential in agricultural pest management (Wu et al., 2017).

Properties

IUPAC Name

1-methyl-N-prop-2-enyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3OS/c1-3-4-15-9(18)7-5-6-8(11(12,13)14)16-17(2)10(6)19-7/h3,5H,1,4H2,2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYSMKMNDPHVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCC=C)C(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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